[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine
Description
The compound [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is a bidentate amine featuring two distinct pyrazole-derived substituents. Each pyrazole ring is functionalized with alkyl groups: the first pyrazole bears an ethyl group at the 1-position and a methyl group at the 4-position, while the second pyrazole has a propyl group at the 1-position. Pyrazole derivatives are widely studied for their bioactivity, particularly as kinase inhibitors or ligands for metal complexes .
Properties
Molecular Formula |
C14H23N5 |
|---|---|
Molecular Weight |
261.37 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(2-propylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C14H23N5/c1-4-8-19-13(6-7-16-19)10-15-11-14-12(3)9-17-18(14)5-2/h6-7,9,15H,4-5,8,10-11H2,1-3H3 |
InChI Key |
ZLQGYZFAOBIBEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNCC2=C(C=NN2CC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:
Formation of Pyrazole Rings: The initial step involves the formation of the pyrazole rings through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Alkylation: The pyrazole rings are then alkylated using ethyl and propyl halides in the presence of a strong base such as sodium hydride or potassium carbonate.
Coupling Reaction: The final step involves the coupling of the alkylated pyrazole rings with a suitable amine under catalytic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various electrophiles or nucleophiles; often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Research indicates that compounds similar to [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine exhibit activity as tissue-selective androgen receptor modulators (SARMs). These compounds are being investigated for their potential in treating androgen receptor-dependent cancers, such as prostate cancer .
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Biological Studies
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives. For example:
Material Science Applications
In addition to its pharmaceutical potential, this compound may have applications in materials science, particularly in the development of new polymers or coatings due to its unique chemical structure.
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives:
- Study on Anticancer Activity :
- Neuroprotection Research :
Mechanism of Action
The mechanism of action of [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Pyrazole-Based Amines
The compound’s closest structural analogues include:
- 3-Phenyl-1H-pyrazol-5-amine derivatives (e.g., MK12, MK60) : These compounds lack alkyl substituents on the pyrazole nitrogen but incorporate aryl groups (e.g., phenyl, chlorophenyl) at the 3-position. The aryl groups enhance π-π stacking interactions, which may improve binding to aromatic protein pockets compared to the alkyl-substituted target compound.
Key Comparative Data
Electronic and Steric Effects
- Alkyl vs. Aryl Substituents : The target compound’s alkyl groups increase steric bulk and lipophilicity compared to aryl-substituted analogues like MK12. This may enhance membrane permeability but reduce binding affinity to polar targets .
- Heteroaromatic Complexity : Pyrazolo-pyrimidine derivatives (e.g., from ) exhibit extended conjugation, improving electron delocalization and stability under physiological conditions. The target compound’s simpler pyrazole rings may limit such effects .
Biological Activity
The compound [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine , with the CAS number 1856018-84-2 , is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H24ClN5
- Molecular Weight : 297.83 g/mol
- Chemical Structure : The compound features two pyrazole rings, which are known for their diverse biological activities.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study highlighted that various pyrazole compounds showed promising inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from similar structures demonstrated up to 85% inhibition of TNF-α at specific concentrations, suggesting a potential therapeutic application in inflammatory diseases .
2. Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been extensively studied. A related compound demonstrated significant activity against various bacterial strains, including E. coli and S. aureus. The presence of specific substituents on the pyrazole ring was found to enhance antibacterial activity, indicating that modifications can lead to improved pharmacological profiles .
3. Antitumor Activity
The pyrazole scaffold has been explored for its antitumor properties. Compounds containing this structure have been identified as potential inhibitors of phosphatidylinositol-3-kinase (PI3K), which plays a crucial role in tumor cell growth and metabolism. Inhibiting PI3K can lead to reduced proliferation of cancer cells, making these derivatives candidates for cancer therapy .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Cytokine Modulation : The compound may inhibit the production or action of pro-inflammatory cytokines.
- Enzyme Inhibition : It can act as an inhibitor for enzymes involved in inflammatory pathways and cancer progression, such as COX enzymes and PI3K.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
